molecular formula C9H16O4 B2468586 4-(Oxan-4-yloxy)butanoic acid CAS No. 1291445-04-9

4-(Oxan-4-yloxy)butanoic acid

Cat. No.: B2468586
CAS No.: 1291445-04-9
M. Wt: 188.223
InChI Key: YCNUCQZUBKJRSF-UHFFFAOYSA-N
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Description

4-(Oxan-4-yloxy)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a butanoic acid backbone with an oxan-4-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yloxy)butanoic acid can be achieved through several methods. One common approach involves the esterification of butanoic acid with oxan-4-ol (tetrahydropyran-4-ol) under acidic conditions. The reaction typically proceeds as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yloxy)butanoic acid undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Aqueous or acidic medium.

      Products: Oxidized derivatives, such as carboxylates or ketones.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Anhydrous ether or tetrahydrofuran (THF).

      Products: Reduced derivatives, such as alcohols.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

      Conditions: Room temperature or mild heating.

      Products: Halogenated derivatives.

Common Reagents and Conditions

The reactions of this compound typically involve common organic reagents and standard laboratory conditions. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.

Scientific Research Applications

4-(Oxan-4-yloxy)butanoic acid has several scientific research applications:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Precursor for the synthesis of more complex molecules.
  • Biology

    • Investigated for its potential as a bioactive compound.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Evaluated for its role in drug development and delivery.
  • Industry

    • Utilized in the production of specialty chemicals.
    • Employed in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yloxy)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

  • Enzyme Inhibition

    • Inhibits specific enzymes by binding to their active sites.
    • Alters the enzyme’s conformation and reduces its catalytic activity.
  • Receptor Binding

    • Binds to cell surface or intracellular receptors.
    • Modulates signal transduction pathways and cellular responses.

Comparison with Similar Compounds

4-(Oxan-4-yloxy)butanoic acid can be compared with other similar compounds, such as:

  • Butanoic Acid Derivatives

    • 4-Hydroxybutanoic acid.
    • 4-Aminobutanoic acid.
  • Oxan Derivatives

    • 4-Oxan-4-ylmethanol.
    • 4-Oxan-4-ylamine.

Uniqueness

The uniqueness of this compound lies in its combination of the butanoic acid backbone with the oxan-4-yloxy substituent. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(oxan-4-yloxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c10-9(11)2-1-5-13-8-3-6-12-7-4-8/h8H,1-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNUCQZUBKJRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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